molecular formula C16H14N2O3 B3317567 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 96428-51-2

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B3317567
CAS RN: 96428-51-2
M. Wt: 282.29 g/mol
InChI Key: PHMFQEUBVOPQPA-UHFFFAOYSA-N
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Description

“8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused two-ring system consisting of an imidazole ring and a pyridine ring . The molecule also contains a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazo[1,2-a]pyridine core, with additional groups attached at the 2, 3, and 8 positions of the ring system. The benzyloxy group at the 8 position, the methyl group at the 2 position, and the carboxylic acid group at the 3 position would all contribute to the overall properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo various types of reactions. For example, carboxylic acids can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The benzyloxy and methyl groups could influence the compound’s solubility and reactivity .

properties

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-14(16(19)20)18-9-5-8-13(15(18)17-11)21-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMFQEUBVOPQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163854
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

96428-51-2
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96428-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

253 ml of 2N aqueous sodium hydroxide solution were added to a solution of 15.7 g (50.59 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate in 253 ml of dioxane, and the mixture was stirred at room temperature for 14 hours. 101 ml of 6N hydrochloric acid were then added to the mixture. The solid formed was filtered off, washed with water and with methyl tert-butyl ether and then dried in a vacuum drying cabinet at 40° C. overnight. This gave 15.49 g (108% of theory) of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a colourless solid. The yield was more than 100% owing to water of crystallization (1H NMR).
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
solvent
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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